4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-1-methylpyrazole with a suitable thiol reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH₂Cl₂) at room temperature.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-methylthio derivatives.
Substitution: Various substituted pyrazolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used as a probe to study the biological activity of pyrazolopyrimidine derivatives and their interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine: Unique due to its specific substitution pattern.
4-Methoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
4-Methoxy-1-methyl-6-(methylsulfonyl)-1h-pyrazolo[3,4-d]pyrimidine:
Uniqueness
The presence of both methoxy and methylthio groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research.
Properties
Molecular Formula |
C8H10N4OS |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-methoxy-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10N4OS/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3 |
InChI Key |
ULQOVXVEPVDURT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)SC)OC |
Origin of Product |
United States |
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